molecular formula C15H18BNO3 B8187574 6-Formyl-1H-indole-2-boronic acid pinacol ester

6-Formyl-1H-indole-2-boronic acid pinacol ester

Cat. No.: B8187574
M. Wt: 271.12 g/mol
InChI Key: ZTXCJRPRHIHCPB-UHFFFAOYSA-N
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Description

6-Formyl-1H-indole-2-boronic acid pinacol ester is an organoboron compound that features a boronic acid ester functional group attached to an indole ring. This compound is of significant interest in organic synthesis due to its utility in various coupling reactions, particularly the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Formyl-1H-indole-2-boronic acid pinacol ester typically involves the borylation of an indole derivative. One common method is the palladium-catalyzed borylation of 6-formylindole using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as palladium(II) acetate, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

6-Formyl-1H-indole-2-boronic acid pinacol ester undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to a hydroxyl group using hydrogen peroxide or other oxidizing agents.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki–Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium perborate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium catalysts (e.g., palladium(II) acetate), bases (e.g., potassium carbonate), solvents (e.g., tetrahydrofuran).

Major Products

    Oxidation: 6-Hydroxy-1H-indole-2-boronic acid pinacol ester.

    Reduction: 6-Hydroxymethyl-1H-indole-2-boronic acid pinacol ester.

    Substitution: Various biaryl or vinyl-indole derivatives depending on the coupling partner.

Scientific Research Applications

6-Formyl-1H-indole-2-boronic acid pinacol ester is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Formyl-1H-indole-2-boronic acid pinacol ester in chemical reactions involves the formation of a boronate complex, which undergoes transmetalation with a palladium catalyst. This process facilitates the transfer of the boronic ester group to the palladium center, enabling subsequent coupling with an electrophilic partner. The molecular targets and pathways involved depend on the specific reaction and the nature of the coupling partner .

Comparison with Similar Compounds

Similar Compounds

    Indole-2-boronic acid pinacol ester: Similar structure but lacks the formyl group at the 6-position.

    6-Bromo-1H-indole-2-boronic acid pinacol ester: Contains a bromine atom instead of a formyl group at the 6-position.

    6-Methyl-1H-indole-2-boronic acid pinacol ester: Features a methyl group at the 6-position instead of a formyl group.

Uniqueness

6-Formyl-1H-indole-2-boronic acid pinacol ester is unique due to the presence of the formyl group, which provides additional reactivity and functionalization options.

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)13-8-11-6-5-10(9-18)7-12(11)17-13/h5-9,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXCJRPRHIHCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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